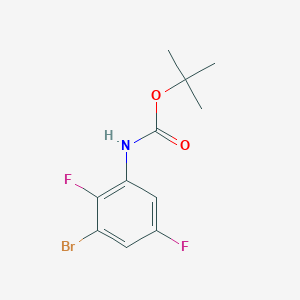
tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate can be synthesized through the reaction of tert-butyl bromide with 2,5-difluorophenylcarbamate. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides to form more complex structures.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Acetone, dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the construction of more complex molecules, including heterocycles and pharmacologically active compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: It is used as a precursor for the synthesis of novel therapeutic agents, particularly in the development of protease inhibitors and other enzyme-targeting drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and the development of advanced polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
Comparison: tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable tool for specific research applications .
Eigenschaften
Molekularformel |
C11H12BrF2NO2 |
|---|---|
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16) |
InChI-Schlüssel |
YONHCYLFAFWKET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


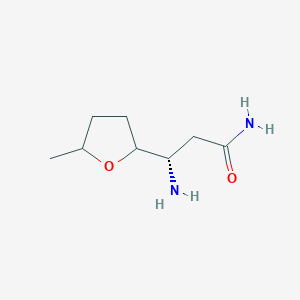
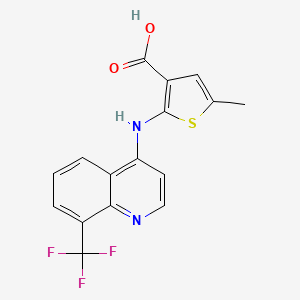
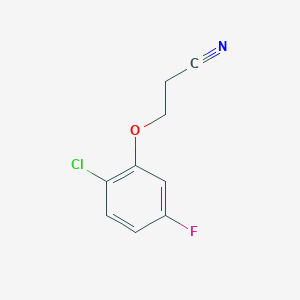

![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)
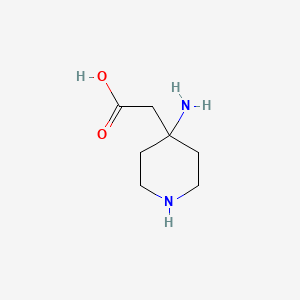
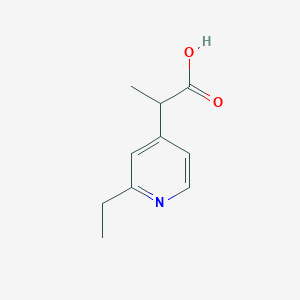
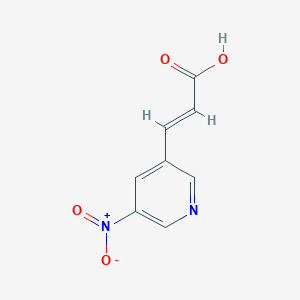
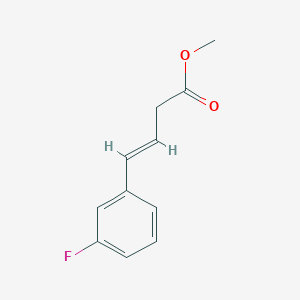
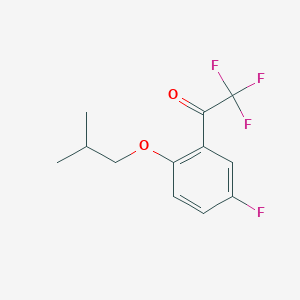
![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
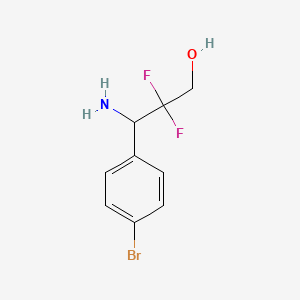
![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
